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Compound of Interest

Compound Name: Tributylphenol

Cat. No.: B13729601 Get Quote

This technical guide provides a comprehensive overview of tributylphenols, with a particular

focus on 2,4,6-tri-tert-butylphenol (2,4,6-TTBP). It is intended for researchers, scientists, and

professionals in the field of drug development, offering detailed information on the chemical

properties, synthesis, analytical methods, and biological activities of these compounds.

Chemical Identity and Molecular Structure
Tributylphenols are a group of organic compounds characterized by a phenol ring substituted

with three butyl groups. The isomers of tributylphenol differ in the position of the butyl groups

on the phenol ring. The most common and extensively studied isomer is 2,4,6-tri-tert-

butylphenol, a sterically hindered phenol.

The molecular structure of 2,4,6-tri-tert-butylphenol consists of a benzene ring with a hydroxyl

group (-OH) at position 1, and three tertiary butyl groups at positions 2, 4, and 6. This steric

hindrance conferred by the bulky tert-butyl groups ortho and para to the hydroxyl group is

responsible for its unique chemical properties, including its notable stability and antioxidant

activity.

Molecular Structure of 2,4,6-Tri-tert-butylphenol:

Physicochemical and Toxicological Data
The physicochemical and toxicological properties of various tributylphenol isomers are

summarized in the tables below for easy comparison.
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Table 1: Physicochemical Properties of Tributylphenol Isomers

Property
2,4,6-Tri-tert-
butylphenol

2,4-Di-tert-
butylphenol

2,6-Di-tert-
butylphenol

CAS Number 732-26-3 96-76-4 128-39-2

Molecular Formula C₁₈H₃₀O C₁₄H₂₂O C₁₄H₂₂O

Molecular Weight 262.43 g/mol 206.32 g/mol 206.32 g/mol

Appearance
White to pale yellow

crystalline solid
- -

Melting Point 125-130 °C - 35.2 °C

Boiling Point 277 °C - -

Solubility

Insoluble in water;

soluble in organic

solvents like

chloroform, DMSO,

ethanol, and toluene.

- -

log Kow 6.06 - 4.5

Table 2: Toxicological Data of Tributylphenol Isomers

Isomer Test Organism
Route of
Administration

LD50 Reference

2,4,6-Tri-tert-

butylphenol
Rat Oral >5000 mg/kg

2,4-Di-tert-

butylphenol
Rat (male) Oral ca. 2000 mg/kg

2,4-Di-tert-

butylphenol
Rat (female) Oral 1762.4 mg/kg

2,6-Di-tert-butyl-

4-nitrophenol
Rat (male) Oral 93 mg/kg
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Experimental Protocols
This section provides detailed methodologies for the synthesis of 2,4,6-tri-tert-butylphenol and

for assessing the antioxidant activity of phenolic compounds.

Synthesis of 2,4,6-Tri-tert-butylphenol
The synthesis of 2,4,6-tri-tert-butylphenol is typically achieved through the Friedel-Crafts

alkylation of phenol with isobutylene, catalyzed by a strong acid like sulfuric acid.

Materials:

Phenol

Isobutylene or methyl tert-butyl ether (MTBE) as the alkylating agent

Concentrated sulfuric acid (catalyst)

Organic solvent (e.g., benzene)

Sodium hydroxide solution (1M)

Diethyl ether

Acetonitrile

Standard laboratory glassware, including a reaction flask, condenser, and separatory funnel.

Procedure:

Dissolve phenol in an organic solvent in a reaction flask.

Slowly add concentrated sulfuric acid to the mixture while stirring.

Introduce isobutylene gas or add MTBE dropwise to the reaction mixture. The reaction is

exothermic and should be cooled to maintain the desired temperature.

After the addition is complete, continue stirring the mixture at room temperature for several

hours to ensure the reaction goes to completion.
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Upon completion, quench the reaction by adding water.

Neutralize the mixture with a sodium hydroxide solution.

Extract the organic layer containing the product using a separatory funnel.

Wash the organic layer with water to remove any remaining acid or base.

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

Remove the solvent by rotary evaporation.

The crude product can be purified by recrystallization from a suitable solvent like ethanol or

acetonitrile to yield pure 2,4,6-tri-tert-butylphenol crystals.

Antioxidant Activity Assays
The antioxidant activity of tributylphenols can be evaluated using various in vitro assays. The

DPPH and ABTS radical scavenging assays are two of the most common methods.

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen

atom to the stable DPPH radical, causing a color change from violet to yellow, which is

measured spectrophotometrically.

Materials:

DPPH solution (typically 0.1 mM in methanol)

Test compound (tributylphenol) dissolved in a suitable solvent (e.g., methanol or ethanol)

Standard antioxidant (e.g., ascorbic acid or Trolox)

Spectrophotometer

Procedure:

Prepare a stock solution of the test compound and the standard antioxidant.

Prepare a series of dilutions of the test compound and the standard.
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In a test tube or a 96-well plate, mix a specific volume of the DPPH solution with a specific

volume of the sample solution (or standard).

Incubate the mixture in the dark at room temperature for a specified period (e.g., 30

minutes).

Measure the absorbance of the solution at a specific wavelength (typically 517 nm) using a

spectrophotometer.

A control sample containing the solvent instead of the test compound is also measured.

The percentage of radical scavenging activity is calculated using the following formula: %

Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH

radicals) is determined by plotting the percentage of inhibition against the concentration of

the test compound.

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which is a

blue-green chromophore. In the presence of an antioxidant, the ABTS•+ is reduced, leading to

a decolorization that is measured spectrophotometrically.

Materials:

ABTS solution (e.g., 7 mM)

Potassium persulfate solution (e.g., 2.45 mM)

Test compound dissolved in a suitable solvent

Standard antioxidant (e.g., Trolox)

Spectrophotometer

Procedure:

Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium

persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-
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16 hours before use.

Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered

saline) to obtain a working solution with an absorbance of 0.70 ± 0.02 at 734 nm.

Prepare a series of dilutions of the test compound and the standard.

Add a small volume of the test compound or standard to the ABTS•+ working solution.

After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

A control sample containing the solvent instead of the test compound is also measured.

The percentage of inhibition is calculated using the same formula as in the DPPH assay.

The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is

the concentration of Trolox having the same antioxidant capacity as the test sample.

Biological Activity and Signaling Pathways
While primarily known as industrial antioxidants, recent research has unveiled the potential of

tributylphenols and their derivatives in the realm of drug development. Their biological

activities are attributed to their ability to scavenge free radicals and modulate specific cellular

signaling pathways.

Antioxidant and Anti-inflammatory Effects
The sterically hindered phenolic structure of tributylphenols allows them to act as potent

radical scavengers, which is the basis for their antioxidant activity. This property is also linked

to their anti-inflammatory effects, as reactive oxygen species (ROS) are known to play a crucial

role in inflammation. Some hindered phenols have been shown to inhibit inflammatory

pathways.

Modulation of the PPARγ-RXRα Signaling Pathway
A significant finding in the context of drug development is the discovery that 2,4-di-tert-

butylphenol (2,4-DTBP), a tributylphenol isomer, can act as an agonist for the Retinoid X

Receptor alpha (RXRα). RXRα forms a heterodimer with the Peroxisome Proliferator-Activated
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Receptor gamma (PPARγ), a key regulator of adipogenesis and glucose metabolism. By

activating RXRα, 2,4-DTBP can modulate the activity of the PPARγ-RXRα heterodimer,

influencing gene expression related to lipid metabolism. This finding suggests that

tributylphenol derivatives could be explored as potential therapeutic agents for metabolic

disorders.
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Caption: Activation of the PPARγ-RXRα signaling pathway by 2,4-di-tert-butylphenol.

Neuroprotective Effects
Studies on hindered phenols have also suggested their potential as neuroprotective agents.

Their ability to counteract oxidative stress, a key factor in neurodegenerative diseases, makes

them interesting candidates for further investigation in this area.

Experimental and Logical Workflows
The following diagram illustrates a typical workflow for the synthesis and biological evaluation

of tributylphenol derivatives.
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Caption: Workflow for the development of bioactive tributylphenol derivatives.
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Conclusion
Tributylphenols, particularly sterically hindered isomers like 2,4,6-tri-tert-butylphenol, are

versatile compounds with well-established antioxidant properties. While their primary

application has been in industrial settings, emerging research highlights their potential in drug

discovery and development. The ability of certain tributylphenol isomers to modulate key

signaling pathways, such as the PPARγ-RXRα pathway, opens up new avenues for the design

of novel therapeutic agents for metabolic and potentially other diseases. This guide provides a

foundational understanding for researchers looking to explore the chemical and biological

landscape of tributylphenols and their derivatives. Further investigation into the structure-

activity relationships and biological mechanisms of these compounds is warranted to fully

unlock their therapeutic potential.

To cite this document: BenchChem. [An In-depth Technical Guide to Tributylphenols:
Properties, Synthesis, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b13729601#tributylphenol-cas-number-and-
molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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